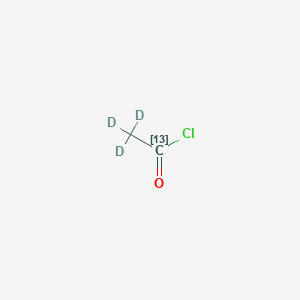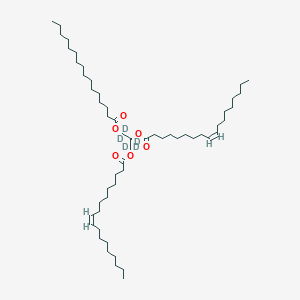
2,2,2-trideuterioacetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless to slightly yellow liquid with the molecular formula C2ClD3O and a molecular weight of 81.52 g/mol . This compound is primarily used in research and industrial applications due to its unique properties derived from the presence of deuterium atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,2-Trideuterioacetyl chloride can be synthesized by the reaction of deuterated acetic acid (acetic acid-d4) with thionyl chloride (SOCl2). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the product. The general reaction is as follows:
CD3COOD+SOCl2→CD3COCl+SO2+DCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and control of reaction conditions to ensure high yield and purity of the product. The use of deuterated acetic acid as a starting material is crucial for the production of this compound .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trideuterioacetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as water, alcohols, and amines to form corresponding deuterated acetates, esters, and amides.
Hydrolysis: In the presence of water, it hydrolyzes to form deuterated acetic acid and hydrochloric acid.
Reduction: It can be reduced to deuterated ethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Water: Hydrolysis to form deuterated acetic acid.
Alcohols: Formation of deuterated esters.
Amines: Formation of deuterated amides.
Reducing Agents: Reduction to deuterated ethanol.
Major Products Formed
Deuterated Acetic Acid: Formed by hydrolysis.
Deuterated Esters: Formed by reaction with alcohols.
Deuterated Amides: Formed by reaction with amines.
Deuterated Ethanol: Formed by reduction.
Scientific Research Applications
2,2,2-Trideuterioacetyl chloride is widely used in scientific research due to its unique properties. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as a deuterated reagent to study reaction mechanisms and molecular structures.
Isotope Labeling: Employed in the synthesis of deuterated compounds for tracing studies in chemistry and biology.
Pharmaceutical Research: Used in the development of deuterated drugs to study metabolic pathways and improve drug stability.
Material Science: Utilized in the synthesis of deuterated polymers and materials for advanced applications.
Mechanism of Action
The mechanism of action of 2,2,2-trideuterioacetyl chloride involves its reactivity with nucleophiles. The presence of deuterium atoms affects the reaction kinetics and stability of the compound. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in hydrolysis, it targets water molecules to form deuterated acetic acid and hydrochloric acid .
Comparison with Similar Compounds
2,2,2-Trideuterioacetyl chloride is unique due to the presence of deuterium atoms, which distinguish it from non-deuterated acetyl chloride. Similar compounds include:
Acetyl Chloride: The non-deuterated form with similar reactivity but different isotopic composition.
Deuterated Acetic Acid: A precursor in the synthesis of this compound.
Deuterated Ethanol: A product formed by the reduction of this compound.
Properties
Molecular Formula |
C2H3ClO |
|---|---|
Molecular Weight |
82.51 g/mol |
IUPAC Name |
2,2,2-trideuterioacetyl chloride |
InChI |
InChI=1S/C2H3ClO/c1-2(3)4/h1H3/i1D3,2+1 |
InChI Key |
WETWJCDKMRHUPV-HZPPXAECSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[13C](=O)Cl |
Canonical SMILES |
CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer](/img/structure/B12056873.png)
![2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid](/img/structure/B12056878.png)





![5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexose](/img/structure/B12056912.png)


![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12056928.png)

